1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with various reagents. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach is the reaction with aromatic aldehydes or aliphatic aldehydes . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sodium metabisulphite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce different aromatic or aliphatic groups .
Scientific Research Applications
1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antibacterial properties
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: A benzimidazole derivative used as an anticancer agent.
Navelbine: Another benzimidazole derivative with anticancer properties.
Alectinib: A benzimidazole-based drug used in cancer treatment.
Uniqueness
1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole is unique due to its trifluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other benzimidazole derivatives and may contribute to its potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2S/c1-24-17-5-3-2-4-16(17)23-18(24)25-10-12-26(13-11-25)29(27,28)15-8-6-14(7-9-15)19(20,21)22/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFMLBNPQVAEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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